molecular formula C26H37NO2 B3025911 Myceliothermophin E

Myceliothermophin E

Cat. No.: B3025911
M. Wt: 395.6 g/mol
InChI Key: TXVWNUBEANXHMB-FXVWVMPXSA-N
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Mechanism of Action

Target of Action

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite that has been found in T. thermophilus . It exhibits potent cytotoxic properties against a number of human cancer cell lines, namely hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . . Therefore, the primary targets of this compound are these cancer cells and methicillin-resistant S. aureus.

Mode of Action

It is known that it is cytotoxic to certain cancer cells This suggests that it may interact with cellular targets in these cells, leading to cell death

Biochemical Pathways

This compound is produced through a concise three-enzyme biosynthetic pathway . A key enzyme in this pathway is the Diels-Alderase, which catalyzes the formation of trans-decalin from an acyclic substrate . This reaction is part of the larger Diels-Alder (DA) reaction, a [4+2] cycloaddition reaction that allows regio- and stereo-selective construction of two carbon–carbon bonds simultaneously

Result of Action

This compound exhibits potent cytotoxic properties against a number of human cancer cell lines . . These results suggest that this compound has potential as a therapeutic agent in the treatment of certain cancers and bacterial infections.

Action Environment

This compound is produced by the fungus T. thermophilus, which is an extremophile . Extremophiles are organisms that thrive in extreme environments, and they often produce unique bioactive compounds. The production of this compound may be influenced by the extreme environment in which T. thermophilus lives.

Chemical Reactions Analysis

Types of Reactions: Myceliothermophin E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Properties

IUPAC Name

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWNUBEANXHMB-FXVWVMPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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